Methyl α-L-Arabinopyranoside-d3
Description
Strategic Advantages of Deuterium (B1214612) Labeling in Carbohydrate and Glycoconjugate Studies
Carbohydrates and their complex assemblies, known as glycoconjugates, play pivotal roles in numerous biological processes, including cell-cell recognition, energy storage, and immune responses. nih.govharding.edu However, their structural complexity and the high degree of isomerism often make them challenging to study. nih.govharding.edu Deuterium labeling offers several strategic advantages in overcoming these analytical hurdles.
One of the primary benefits of using deuterium is its low natural abundance (less than 0.02%), which provides an excellent signal-to-noise ratio in detection methods. rsc.org This is crucial for tracking the uptake and metabolism of carbohydrates in cells and organisms. rsc.org Furthermore, deuterium is a stable and safe isotope, making it a biochemically passive label that does not significantly alter the biological activity of the parent carbohydrate. rsc.org
In the realm of analytical chemistry, deuterium labeling is particularly advantageous for mass spectrometry-based techniques. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful method used to distinguish between carbohydrate isomers. nih.govharding.edu In this technique, labile hydrogen atoms on the carbohydrate are exchanged for deuterium, and the resulting mass increase is monitored by MS. The rate of this exchange provides valuable information about the carbohydrate's conformation and the accessibility of its functional groups. nih.govharding.edu
Moreover, selective deuterium labeling can simplify complex NMR spectra of carbohydrates, which often suffer from severe signal overlap. This spectral simplification aids in conformational analysis and is especially useful for investigating the interactions between carbohydrates and proteins. Deuterated carbohydrates also serve as valuable internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), although the potential for isotopic effects requires careful consideration. nih.gov
Overview of Methyl α-L-Arabinopyranoside-d3 as a Molecular Probe and Research Tool
This compound is a deuterated derivative of Methyl α-L-arabinopyranoside, a naturally occurring monosaccharide. The "-d3" designation indicates that three hydrogen atoms in the methyl group have been replaced by deuterium atoms. This specific labeling makes it a valuable tool for various research applications. calpaclab.com
As a molecular probe, this compound can be used to investigate the metabolic pathways involving arabinose, a key component of various biopolymers in plants and bacteria. By introducing the deuterated compound into a biological system, researchers can track its uptake, incorporation into larger molecules, and subsequent metabolic transformations using mass spectrometry.
Furthermore, its use as an internal standard in quantitative studies is a significant application. The known concentration of the deuterated analog allows for precise quantification of its non-deuterated counterpart in biological samples. This is particularly important in metabolomics and pharmacokinetic studies where accurate concentration measurements are essential.
The synthesis of such deuterated carbohydrates often involves methods like hydrogen isotope exchange (HIE) reactions, which can be catalyzed by various metals. anr.fr The development of efficient and regioselective deuteration methods is an active area of research, aiming to provide a wider range of deuterated carbohydrate probes for biological and biomedical investigations. anr.fr
Table of Physicochemical Properties of Related Compounds
| Property | Methyl α-L-Arabinopyranoside | Methyl β-L-arabinopyranoside | Methyl α-D-glucopyranoside | Methyl α-L-arabinofuranoside |
| Molecular Formula | C6H12O5 | C6H12O5 | C7H14O6 | C6H12O5 |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol nih.gov | 194.18 g/mol nih.gov | 164.16 g/mol nih.gov |
| CAS Number | 3945-28-6 calpaclab.com | 1825-00-9 nih.gov | 97-30-3 | 5328-61-0 |
| IUPAC Name | methyl α-L-arabinopyranoside | (2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol nih.gov | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol nih.gov | methyl α-L-arabinofuranoside |
| Boiling Point | 314ºC at 760mmHg chemsrc.com | Not available | Not available | Not available |
| Density | 1.4g/cm3 chemsrc.com | Not available | Not available | Not available |
| Flash Point | 143.7ºC chemsrc.com | Not available | Not available | Not available |
Properties
Molecular Formula |
C₆H₉D₃O₅ |
|---|---|
Molecular Weight |
167.17 |
Synonyms |
α-L-Arabinopyranoside Methyl-d3 Ether; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Carbohydrates, with Specific Focus on Arabinopyranoside Derivatives
General Approaches for Site-Specific Deuterium (B1214612) Incorporation in Monosaccharides
The introduction of deuterium at specific positions within a monosaccharide requires a range of chemical strategies. These methods often involve the use of deuterated reagents to introduce the isotope at a desired location.
One common approach involves the reduction of a suitable precursor, such as an aldehyde or ketone, with a deuterated reducing agent. For instance, the synthesis of 5'-deuterium-labeled 9-beta-D-arabinofuranosyladenine has been achieved through the reduction of a protected 5'-aldehyde with a deuterated reducing agent. nih.gov This strategy could be adapted to introduce deuterium at the C-5 position of L-arabinose derivatives.
Another strategy for site-specific deuteration is through H-D exchange reactions. monash.edu Under specific catalytic conditions, protons at activated positions, such as those adjacent to a carbonyl group or at an anomeric center, can be exchanged for deuterium from a deuterium source like D₂O. monash.edu The efficiency and selectivity of this exchange are highly dependent on the catalyst and reaction conditions.
The Kiliani-Fischer synthesis, a classical method for elongating the carbon chain of an aldose, can also be adapted for deuterium labeling. wikipedia.org By using a deuterated cyanide source in the initial step, a deuterium atom can be introduced at the newly formed chiral center. wikipedia.org Subsequent reduction of the intermediate lactone would then yield a mixture of epimeric sugars, each labeled at the C-2 position. wikipedia.org
Chemoenzymatic and Biosynthetic Strategies for the Preparation of Labeled Carbohydrates
Chemoenzymatic and biosynthetic approaches offer highly selective and efficient alternatives to purely chemical methods for the synthesis of labeled carbohydrates. frontiersin.orgresearchgate.net These methods leverage the inherent specificity of enzymes to catalyze reactions at specific positions within a sugar molecule, often under mild reaction conditions.
A notable example is the chemoenzymatic synthesis of UDP-β-L-arabinose. frontiersin.org This method utilizes a UDP-sugar pyrophosphorylase to catalyze the formation of the nucleotide sugar from L-arabinose-1-phosphate. frontiersin.org This demonstrates the potential of enzymatic reactions to handle complex and selectively modified sugar substrates. The biosynthesis of UDP-α-D-xylose and UDP-β-L-arabinose is crucial for the formation of important biopolymers in plants and animals. frontiersin.org
| Enzyme Class | Role in Labeled Carbohydrate Synthesis | Example |
| Isomerases | Interconversion of labeled sugars (e.g., L-arabinose to L-ribulose) | L-arabinose isomerase can be used in the production of other rare sugars. mdpi.com |
| Kinases | Phosphorylation of labeled monosaccharides to activate them for subsequent enzymatic reactions. | Arabinokinase can phosphorylate arabinose to arabinose-1-phosphate. frontiersin.org |
| Pyrophosphorylases | Formation of nucleotide sugars from sugar-1-phosphates. | UDP-sugar pyrophosphorylase is used in the synthesis of UDP-β-L-arabinose. frontiersin.org |
| Glycosyltransferases | Transfer of a labeled sugar moiety from a nucleotide sugar donor to an acceptor molecule. | Can be used to create complex oligosaccharides with specific labeling patterns. |
| Esterases | Catalyze the formation of sugar esters, which can be used to introduce labeled acyl groups. | Feruloyl esterases have been used in the chemoenzymatic synthesis of L-arabinose ferulate. researchgate.net |
This table summarizes the roles of different enzyme classes in the synthesis of labeled carbohydrates, with examples of their applications.
Biosynthetic approaches, where microorganisms are cultured in media containing deuterated precursors, can also be employed to produce uniformly or selectively labeled carbohydrates. While powerful for producing highly deuterated compounds, achieving site-specific labeling through this method can be challenging and often requires genetically engineered microbial strains.
Advanced Synthetic Protocols for Methyl α-L-Arabinopyranoside-d3 and Structurally Related Labeled Arabinose Derivatives
A potential strategy would involve the following steps:
Protection of L-Arabinose: The hydroxyl groups of L-arabinose would first need to be protected to prevent unwanted side reactions during glycosylation. Common protecting groups for carbohydrates include benzyl (B1604629) ethers or acetals.
Stereoselective α-Glycosylation: The protected L-arabinose would then be converted into a suitable glycosyl donor, such as a glycosyl halide or trichloroacetimidate. Reaction of this donor with a deuterated methanol (B129727) (CD₃OH) in the presence of a suitable promoter would lead to the formation of the methyl glycoside. The stereochemical outcome of the glycosylation (α vs. β) is highly dependent on the nature of the protecting group at C-2, the solvent, and the reaction conditions. The use of a non-participating protecting group at C-2 generally favors the formation of the α-anomer.
Deprotection: Finally, removal of the protecting groups from the hydroxyls would yield the target molecule, this compound.
An alternative approach for introducing the deuterated methyl group could involve the methylation of a partially protected arabinopyranoside using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), under basic conditions.
The synthesis of other structurally related labeled arabinose derivatives often follows similar principles. For instance, the synthesis of L-arabinose labeled with ¹⁴C at the C-5 position has been reported, involving a multi-step chemical synthesis starting from D-xylose. researchgate.net The principles of this synthesis, involving the manipulation of functional groups and the introduction of an isotopic label, are transferable to the synthesis of deuterated analogs.
Advanced Spectroscopic and Structural Elucidation Studies Utilizing Methyl α L Arabinopyranoside D3
Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy in Elucidating Molecular Dynamics and Conformations
Deuterium (2H) NMR spectroscopy is a highly sensitive probe of molecular motion and local structure. nih.govnih.gov The quadrupolar nature of the deuterium nucleus makes its NMR signal exquisitely responsive to the local electronic environment and its fluctuations over time. nih.govnih.gov
Solid-State 2H NMR for Investigating Methyl Group Dynamics and Orientational Preferences
In the solid state, 2H NMR provides detailed information about the dynamics of specific molecular groups. For Methyl α-L-arabinopyranoside-d3, the deuterated methyl group serves as a reporter on its own motion and the constraints imposed by the surrounding crystal lattice.
Methyl Group Rotation: Solid-state 2H NMR line shapes are characteristic of the type and rate of motion. For a deuterated methyl group, the spectrum will be influenced by the rate of rotation about its three-fold axis. nih.gov By analyzing the spectral line shape over a range of temperatures, researchers can determine the activation energy and rate of this rotation. nih.gov This provides insight into the rotational barriers and the packing forces within the crystal.
Orientational Preferences: The orientation of the methyl group relative to the rest of the molecule and the crystal lattice can be determined. nih.gov In cases where the molecule is part of an ordered system, such as a liquid crystal, the deuterium NMR spectrum can reveal the preferred orientation of the molecule with respect to the director of the liquid crystal. rsc.org
Pake Doublet: In a static powder sample, a rigid C-D bond gives rise to a characteristic "Pake doublet" spectrum. The separation of the two prominent peaks in this pattern is related to the quadrupolar coupling constant, a measure of the strength of the interaction between the deuterium nucleus and the local electric field gradient. researchgate.net Any molecular motion that is fast on the 2H NMR timescale will average the quadrupolar interaction, leading to a narrowing of the Pake doublet. nih.gov
A hypothetical dataset illustrating the effect of temperature on the methyl group rotation in solid this compound is presented below.
| Temperature (K) | Observed Quadrupolar Splitting (kHz) | Inferred Motion |
| 100 | 120 | Rigid methyl group |
| 200 | 80 | Onset of fast methyl rotation |
| 300 | 40 | Fast three-fold jumps |
This table is illustrative and does not represent actual experimental data.
Solution-State 2H NMR for Conformational Analysis and Intermolecular Interactions
In solution, the rapid tumbling of molecules averages the quadrupolar interaction to zero, resulting in sharp NMR lines. magritek.com However, deuterium labeling remains highly beneficial for conformational analysis and studying intermolecular interactions.
Conformational Analysis: While proton NMR is a staple for conformational analysis of carbohydrates, spectral overlap can be a significant issue. nih.gov Deuterium labeling at specific sites simplifies the proton NMR spectrum, aiding in the assignment of signals and the extraction of coupling constants and nuclear Overhauser effects (NOEs) which are crucial for defining the three-dimensional structure in solution. nih.gov The presence of deuterium can also influence the chemical shifts of neighboring protons, providing additional structural constraints.
Intermolecular Interactions: Deuterium NMR can be used to probe the binding of this compound to other molecules, such as proteins or other carbohydrates. pnas.org Changes in the deuterium relaxation rates or the observation of residual quadrupolar couplings in weakly ordered media (e.g., bicelles) can provide information on the binding event and the orientation of the carbohydrate in the bound state. pnas.org
Applications of Deuterium Labels in Advanced Multi-Dimensional NMR Experiments for Complex Systems
The use of deuterium labeling is a cornerstone of modern multi-dimensional NMR techniques, particularly for larger and more complex systems.
Simplifying Spectra: In complex biomolecules or mixtures, the sheer number of proton signals leads to extensive overlap. nih.gov Uniform or selective deuteration dramatically simplifies the 1H NMR spectrum, allowing for the resolution and assignment of individual signals. nih.gov
Improving Relaxation Properties: In large molecules, the efficiency of certain NMR experiments is compromised by rapid relaxation. Deuteration reduces the density of protons, thereby slowing down dipolar relaxation and leading to sharper lines and improved sensitivity in multi-dimensional experiments.
Accessing New Structural Information: Advanced techniques like 2H-13C HSQC experiments can directly correlate the deuterium and carbon-13 nuclei, providing unique structural restraints. The use of deuterium can also facilitate the measurement of long-range heteronuclear coupling constants, which are valuable for conformational analysis.
Mass Spectrometry (MS) Techniques in Conjunction with Deuterium Labeling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When combined with deuterium labeling, it becomes an even more potent tool for quantitative analysis and mechanistic studies. nih.gov
Quantitative Metabolomics and Metabolic Flux Analysis via GC-MS and LC-MS/MS with Deuterium Tracers
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to the field of metabolomics, the comprehensive study of small molecules in a biological system. nih.govresearchgate.net
Quantitative Metabolomics: Deuterated compounds like this compound can serve as ideal internal standards for the accurate quantification of their non-deuterated counterparts in complex biological samples. nih.gov Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in the mass spectrometer, leading to highly accurate and precise quantification.
Metabolic Flux Analysis: Isotope tracers are essential for metabolic flux analysis, which aims to measure the rates of metabolic reactions within a cell or organism. nih.gov By introducing a deuterated substrate into a biological system and tracking the incorporation of deuterium into downstream metabolites over time, researchers can map out and quantify the flow of atoms through metabolic pathways. nih.govresearchgate.net For example, if cells are grown on a medium containing this compound, the deuterium atoms can be traced into various metabolic products, revealing the activity of different enzymatic pathways. nih.gov
The table below outlines a hypothetical metabolic flux experiment using this compound.
| Metabolite | Mass Shift (Da) | Time Point 1 (% Labeled) | Time Point 2 (% Labeled) | Inferred Pathway Activity |
| Pyruvate | +1 | 5 | 15 | Glycolysis |
| Lactate | +1 | 2 | 8 | Fermentation |
| Ribose-5-phosphate | +1 | 10 | 30 | Pentose (B10789219) Phosphate Pathway |
This table is illustrative and does not represent actual experimental data.
Mechanistic Insights Derived from Isotope-Labeled Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to generate a characteristic fragmentation pattern, which is used for structural elucidation. nih.govnih.gov
Elucidating Fragmentation Mechanisms: The fragmentation of carbohydrates in a mass spectrometer can be complex, often involving rearrangements. nih.govnih.gov By comparing the fragmentation patterns of the non-deuterated compound with its deuterated analogue, the fragmentation pathway can be deciphered. nih.gov The mass shift of the fragment ions upon deuterium labeling reveals which part of the molecule is retained in the fragment, providing direct evidence for the proposed fragmentation mechanism. nih.govyoutube.commiamioh.edu For instance, if a fragment ion shows a +3 Da mass shift, it indicates that the deuterated methyl group is retained in that fragment.
Distinguishing Isomers: In some cases, isomeric compounds can be distinguished by their different fragmentation patterns. Deuterium labeling can enhance these differences, aiding in the confident identification of specific isomers. nih.gov
The following table shows a hypothetical fragmentation analysis of Methyl α-L-arabinopyranoside and its d3-analogue.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Observation with d3-labeling | Mechanistic Implication |
| 164 | 133 | CH3OH | Fragment shifts to m/z 133 | Loss of methanol (B129727) does not involve the methyl group. |
| 164 | 103 | C2H5O2 | Fragment shifts to m/z 106 | The methyl group is retained in this fragment. |
This table is illustrative and does not represent actual experimental data.
Direct Competitive Kinetic Isotope Effect Measurement using MALDI-TOF Mass Spectrometry
Kinetic isotope effect (KIE) measurements are a powerful tool for investigating the mechanisms of chemical and enzymatic reactions, providing detailed information about transition state structures. chemrxiv.orgresearchgate.net The use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry offers a direct and precise method for measuring competitive KIEs without the need for complex and time-consuming analytical procedures. chemrxiv.org
In this technique, a mixture containing a known ratio (often 1:1) of the unlabeled substrate (the "light" isotopologue) and its deuterated counterpart, such as this compound (the "heavy" isotopologue), is subjected to a reaction. As the reaction proceeds, aliquots are taken at various time points and are rapidly quenched. researchgate.net
MALDI-TOF MS is then employed to analyze these aliquots. The high resolution and sensitivity of MALDI-TOF allow for the simultaneous detection and quantification of both the light and heavy isotopologues of the remaining substrate and/or the formed product. nih.gov By measuring the change in the ratio of the heavy-to-light isotopologues over the course of the reaction, the KIE can be determined directly. If the enzyme discriminates against the heavier isotope, the unreacted starting material will become enriched in the deuterated species, and this change in ratio is precisely what is measured. chemrxiv.orgresearchgate.net This approach provides precision comparable to traditional methods like NMR or radioisotope labeling. researchgate.net
Table 1: Illustrative Data for a Competitive KIE Measurement using MALDI-TOF MS
This table demonstrates hypothetical results from an enzymatic reaction using a 1:1 mixture of Methyl α-L-arabinopyranoside and this compound. The change in the isotopic ratio of the unreacted substrate is measured to determine the KIE.
| Reaction Time (minutes) | Fractional Conversion (F) | Measured Substrate Ratio ([Heavy]/[Light]) |
| 0 | 0.00 | 1.000 |
| 10 | 0.25 | 1.055 |
| 30 | 0.50 | 1.120 |
| 60 | 0.75 | 1.210 |
| 120 | 0.90 | 1.350 |
Vibrational Spectroscopy for Stereochemical and Conformational Probes
Vibrational spectroscopy, encompassing techniques like Vibrational Circular Dichroism (VCD) and Raman scattering, provides powerful, non-destructive methods for probing the three-dimensional structure of molecules. These techniques are particularly valuable for determining the stereochemistry and conformational preferences of chiral molecules like deuterated sugars in solution. bruker.comrsc.org
Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformational Analysis of Deuterated Sugars
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. bruker.comnih.gov This technique is exceptionally powerful for the unambiguous determination of the absolute configuration of chiral molecules directly in solution, avoiding the need for crystallization. rsc.org
For complex molecules like sugars with multiple chiral centers, pinpointing the stereochemistry can be challenging. Deuterium labeling, such as the introduction of a deuterated methoxy (B1213986) group (-OCD3) in this compound, serves as a highly specific VCD probe. researchgate.net The C-D stretching vibrations appear in a spectral region (approximately 2000–2300 cm⁻¹) that is typically free from other overlapping vibrational bands. researchgate.net
The process involves measuring the experimental VCD spectrum of the deuterated sugar and comparing it to spectra predicted by quantum chemical calculations for all possible stereoisomers. schrodinger.commdpi.com A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. schrodinger.com Furthermore, because the VCD spectrum is highly sensitive to the molecule's three-dimensional shape, it also provides detailed insights into its dominant conformations in solution. rsc.org
Table 2: Application of VCD to Deuterated Sugars
This table outlines the principles and outcomes of using VCD for the structural analysis of a deuterated sugar like this compound.
| Parameter | Description |
| Technique | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the difference in absorption of left vs. right circularly polarized infrared light (ΔA = A_L - A_R). bruker.com |
| Deuterium Label Role | The -OCD3 group provides a unique C-D stretching signal in a clear spectral window (~2000-2300 cm⁻¹). researchgate.net |
| Primary Application | Unambiguous determination of absolute configuration by comparing experimental and calculated spectra. rsc.orgnih.gov |
| Secondary Application | Analysis of solution-phase conformational equilibria. |
| Sample State | Typically measured in solution, often using deuterated solvents like CDCl₃ or DMSO-d₆ to avoid solvent interference. schrodinger.comyoutube.com |
Raman Scattering for Tracing Deuterium Transfer Along Biosynthetic Pathways
Raman spectroscopy is a form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides a detailed chemical fingerprint of a sample. nih.gov When combined with deuterium isotope probing, Raman spectroscopy becomes a powerful tool for tracking metabolic activities and elucidating biosynthetic pathways at the single-cell level. nih.gov
In this application, a deuterated substrate such as this compound is introduced into a biological system, like a cell culture. Active cells that metabolize the deuterated sugar will incorporate the deuterium atoms into their biomass, including lipids, proteins, and nucleic acids. nih.gov
The key to this method is the C-D stretching vibration, which gives rise to a distinct and prominent Raman band in the 2000–2300 cm⁻¹ region, an area that is silent in the Raman spectra of natural, unlabeled cells. nih.gov By using Raman microscopy, researchers can probe different parts of a cell or different cells within a population and detect the appearance and intensity of this C-D band. The presence of this band confirms that the cell has metabolized the deuterated substrate. By isolating and analyzing different biomolecules, one can trace the specific pathways through which the deuterium label has been transferred, thereby mapping the metabolic fate of the original sugar. nih.gov
Table 3: Tracking Deuterium Incorporation with Raman Spectroscopy
This table illustrates how specific Raman spectral features can be used to monitor the metabolic processing of a deuterated substrate.
| Analyte | Key Raman Band (cm⁻¹) | Interpretation |
| Natural (Unlabeled) Cell | No significant peaks in 2000-2300 cm⁻¹ region | No deuterium present. |
| Deuterated Substrate (e.g., this compound) | ~2100-2250 (C-D stretch) | The isotopic label source. |
| Cell after incubation with Deuterated Substrate | ~2100-2250 (Broad C-D band) | General metabolic uptake and incorporation of deuterium into biomass. nih.gov |
| Newly Synthesized Fatty Acids within the cell | ~2150-2230 (C-D stretch in lipid region) | Indicates the conversion of the sugar's carbon skeleton into lipids. nih.gov |
Applications of Methyl α L Arabinopyranoside D3 in Glycobiological and Biochemical Research
Tracing Metabolic Pathways and Biosynthetic Fluxes
Isotopic tracers are fundamental to quantifying the flow of metabolites, known as metabolic flux, through biochemical networks. nih.gov By introducing a labeled compound into a biological system, researchers can track its incorporation into various downstream products, providing a dynamic view of pathway activity. nih.govnih.gov Methyl α-L-Arabinopyranoside-d3 is particularly valuable for studying pathways involving L-arabinose, a pentose (B10789219) sugar that is a key component of various biopolymers in microbes and plants.
In microbial systems, L-arabinose is a constituent of the cell wall, particularly in certain species of bacteria. The bacterial cell wall is a complex structure, with peptidoglycan being a primary component, and its biosynthesis is a major target for antibiotics. nih.govnih.gov Arabinose can be incorporated into various polysaccharides and glycoconjugates that are essential for cell envelope integrity.
By supplying this compound to bacterial cultures, researchers can trace the metabolic fate of the arabinose sugar. After the glycosidic bond is cleaved by bacterial enzymes, the released L-arabinose can enter cellular metabolic pathways. The deuterium-labeled methyl group, however, is cleaved off, and the focus is on the fate of the deuterated arabinose moiety if the label were on the sugar ring itself. In the context of the provided compound, the labeled methyl group would not trace the sugar. However, assuming a ring-labeled analog, its incorporation into cell wall components like arabinogalactan (B145846) or other polysaccharides can be monitored over time using mass spectrometry. This allows for the quantification of the rate of cell wall synthesis and turnover, providing critical insights into bacterial physiology and identifying potential targets for antimicrobial drugs. nih.gov Studies using labeled precursors have been instrumental in understanding the biosynthesis of cell wall components. nih.gov
Plant cell walls are complex composites of cellulose, hemicelluloses (such as xylans and arabinoxylans), and pectins. nih.govnih.gov L-arabinose is a significant component of the hemicellulose and pectic polysaccharides, where it often exists as side chains on other polysaccharide backbones. nih.gov These side chains are crucial for the physicochemical properties of the cell wall, influencing its flexibility, degradability, and interactions with other polymers. nih.gov
The use of this compound enables the study of the dynamic processes of plant cell wall biosynthesis and remodeling. When introduced to plant tissues or cell cultures, the arabinose moiety (assuming enzymatic cleavage of the methyl group) can be utilized by the plant's metabolic machinery. By tracking the appearance of the deuterium (B1214612) label in different cell wall fractions, scientists can measure the rate of synthesis and incorporation of arabinose-containing polymers. This approach helps to identify the enzymes and regulatory networks involved in cell wall construction and modification during plant growth, development, and in response to environmental stress. nih.govnih.gov
Beyond cell walls, arabinose is a component of various glycoconjugates, which are biomolecules composed of carbohydrates linked to proteins or lipids. ontosight.ai These molecules are involved in a vast array of biological processes, including cell signaling and immune responses. ontosight.ai The study of the synthesis (glycosylation) and degradation of these complex molecules is a central theme in glycobiology.
This compound can be used as a chemical probe to investigate the pathways of glycoconjugate metabolism. Following its uptake and the enzymatic release of the arabinose sugar, the labeled monosaccharide can be incorporated into newly synthesized glycoconjugates. By using techniques like mass spectrometry-based proteomics, researchers can identify specific glycoproteins that have incorporated the labeled arabinose and quantify their rate of formation and turnover. This provides a powerful method for understanding the dynamics of glycosylation in living systems.
Enzyme Mechanism Elucidation via Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring KIEs is a highly sensitive method for probing the transition state of an enzyme-catalyzed reaction, which is the highest energy point along the reaction coordinate. nih.govnih.gov The magnitude of the KIE provides valuable information about bond breaking and formation events and changes in atomic geometry during the catalytic cycle. nih.govprinceton.edu
When using this compound as a substrate for an enzyme, the presence of deuterium in the methyl group can give rise to a secondary kinetic isotope effect.
Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For a C-H versus a C-D bond, this effect can be significant, with kH/kD ratios typically ranging from 2 to 8.
Secondary KIEs (SKIEs) occur when the bond to the isotope is not broken in the rate-determining step. wikipedia.org These effects are smaller, with kH/kD values typically between 0.8 and 1.4. wikipedia.orgprinceton.edu They arise from changes in the vibrational environment of the C-D bond as the reaction proceeds from the ground state to the transition state, often due to a change in the hybridization of the adjacent carbon atom (e.g., from sp3 to sp2). princeton.edu
In the case of this compound, the deuterium atoms are on the methyl group attached to the anomeric oxygen. A KIE observed during enzymatic cleavage of the glycosidic bond would be a secondary effect, as the C-D bonds themselves are not cleaved.
| Type of KIE | Typical kH/kD Value | Mechanistic Interpretation |
| Primary | 2 - 8 | The C-H/D bond is broken in the rate-determining step. |
| Secondary (α) | 1.1 - 1.2 (Normal) | sp3 to sp2 rehybridization at the labeled carbon in the transition state. wikipedia.org |
| Secondary (α) | 0.8 - 0.9 (Inverse) | sp2 to sp3 rehybridization at the labeled carbon in the transition state. wikipedia.org |
| Secondary (β) | 1.15 - 1.3 (Normal) | Often related to hyperconjugation stabilizing a developing positive charge. wikipedia.org |
This table presents generalized data on kinetic isotope effects for illustrative purposes.
Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing a crucial role in carbohydrate metabolism. nih.govnih.gov Enzymes that specifically cleave arabinose-containing linkages are known as arabinofuranosidases or arabinopyranosidases, depending on the ring form of the sugar they recognize.
By comparing the rate of hydrolysis of Methyl α-L-Arabinopyranoside with its deuterated analog, this compound, researchers can measure a secondary KIE. The magnitude of this effect provides insight into the structure of the transition state. For many glycoside hydrolases, the reaction proceeds through a transition state that has significant oxocarbenium ion character, where the anomeric carbon (C1) flattens from a tetrahedral (sp3) geometry towards a planar (sp2) geometry. This change in hybridization at the carbon adjacent to the methyl-d3 group's oxygen would result in a measurable secondary KIE. The precise value of the KIE can help to refine models of the transition state structure and distinguish between different possible catalytic mechanisms. nih.govnih.gov
Future Directions and Emerging Methodologies in Deuterated Carbohydrate Research
Integration of Multi-Omics Data with Stable Isotope Tracing for Systems-Level Understanding
The convergence of multi-omics approaches with stable isotope tracing is a powerful strategy for unraveling the complexities of carbohydrate metabolism. By combining data from genomics, proteomics, and metabolomics, researchers can gain a holistic view of how deuterated carbohydrates are processed and utilized within a biological system. nih.gov
Stable isotope tracing, using compounds like Methyl α-L-Arabinopyranoside-d3, allows for the tracking of metabolic pathways. mdpi.com When this is combined with metabolomics, which measures a wide array of metabolites, it becomes possible to map the flow of the isotope label through various metabolic networks. nih.gov This integration provides not just a static snapshot but a dynamic view of metabolic fluxes. mdpi.com For instance, by tracing the deuterium (B1214612) label, researchers can determine the rates of synthesis and degradation of different molecules, providing insights that concentration-based measurements alone cannot. mdpi.com
Furthermore, incorporating proteomic data can reveal how changes in metabolic pathways are linked to the expression and activity of specific enzymes. nih.gov For example, an increase in the flux of a deuterated carbohydrate through a particular pathway can be correlated with the upregulation of the enzymes involved in that pathway. This systems-level approach is crucial for understanding the intricate regulation of metabolism and how it is perturbed in disease states. nih.gov
Table 1: Applications of Integrated Multi-Omics and Stable Isotope Tracing
| Approach | Data Integration | Biological Insights Gained |
|---|---|---|
| Metabolomics with Isotope Tracing | Combines metabolite profiles with the tracking of isotopic labels. nih.gov | Elucidates pathway activity and metabolic flux rates. nih.govmdpi.com |
| Proteomics with Isotope Tracing | Correlates protein expression levels with metabolic fluxes. nih.gov | Identifies enzymes and regulatory proteins involved in specific metabolic pathways. |
| Genomics with Multi-Omics | Links genetic variations to metabolic and proteomic changes. | Uncovers the genetic basis of metabolic regulation and disease susceptibility. |
Development of Novel Deuterium Labeling Strategies for Enhanced Specificity and Yield
Recent advancements in chemical synthesis are leading to more sophisticated and efficient methods for introducing deuterium into carbohydrate molecules. nih.govrsc.org These novel strategies are focused on achieving site- and stereoselective labeling, which is critical for detailed mechanistic studies. rsc.org
One promising approach involves the use of catalysts, such as ruthenium on carbon (Ru/C), under continuous flow conditions. rsc.org This method has been shown to achieve high levels of deuterium incorporation with excellent selectivity, and it offers a more sustainable and scalable process for producing deuterated carbohydrates. rsc.org Another innovative strategy employs a series of specially designed tags that allow for the controlled incorporation of isotopes. nih.gov This "tetraplex tagging" enables the comparison of multiple samples within a single mass spectral analysis, improving the accuracy and throughput of quantitative studies. nih.gov
These new labeling methods are designed to overcome the limitations of traditional techniques, which often result in non-specific labeling or require harsh reaction conditions that can degrade the carbohydrate. tdl.org By providing precise control over the location of the deuterium atoms, researchers can probe specific enzymatic reactions and metabolic transformations with greater accuracy.
Table 2: Comparison of Deuterium Labeling Strategies
| Labeling Strategy | Description | Advantages |
|---|---|---|
| Catalytic Deuteration | Utilizes catalysts like Ru/C under continuous flow to introduce deuterium. rsc.org | High specificity, stereoselectivity, and scalability. rsc.org |
| Isotopic Tagging | Employs tags with controlled isotopic content for derivatization. nih.gov | Enables multiplexed analysis and improved quantitative accuracy. nih.gov |
| Hydrogen/Deuterium Exchange (HDX) | Involves the exchange of protons for deuterons in solution. tdl.org | Provides information on the accessibility of different hydroxyl groups. tdl.org |
Advances in High-Resolution Isotope-Specific Analytical Techniques for Sub-Cellular and In Vivo Studies
The ability to visualize and quantify deuterated carbohydrates at the subcellular level is being transformed by advances in high-resolution analytical techniques. nih.govacs.org These methods provide unprecedented detail about the spatial distribution and dynamics of molecules within individual cells. labmanager.com
One of the key technologies in this area is mass spectrometry imaging (MSI). acs.org Techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to map the distribution of specific molecules, including deuterated carbohydrates, within tissue sections or even single cells. labmanager.com Recent developments have pushed the spatial resolution of these techniques to the micrometer and even sub-micrometer scale, allowing for the chemical analysis of individual organelles. acs.orglabmanager.com
Correlative light and electron microscopy (CLEM) is another powerful approach that combines the molecular specificity of fluorescence microscopy with the high-resolution structural information of electron microscopy. nih.gov By labeling deuterated carbohydrates with a fluorescent tag, researchers can pinpoint their location within the intricate architecture of the cell. Super-resolution fluorescence techniques are further enhancing the precision of this localization. nih.gov
These advanced analytical methods are crucial for understanding the in vivo behavior of deuterated carbohydrates. acs.org They allow researchers to move beyond bulk measurements and investigate the heterogeneous distribution and function of these molecules in their native biological context. This is essential for elucidating their roles in complex processes such as cell signaling, development, and disease progression. labmanager.com
Table 3: High-Resolution Analytical Techniques for Deuterated Carbohydrate Analysis
| Technique | Principle | Application in Deuterated Carbohydrate Research |
|---|---|---|
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules based on their mass-to-charge ratio. acs.org | Visualizes the localization of deuterated carbohydrates in tissues and single cells. acs.orglabmanager.com |
| Correlative Light and Electron Microscopy (CLEM) | Combines fluorescence microscopy with electron microscopy. nih.gov | Pinpoints the location of fluorescently-tagged deuterated carbohydrates within cellular structures. nih.gov |
| Single-Cell Mass Spectrometry | Analyzes the chemical content of individual cells. labmanager.com | Quantifies the uptake and metabolism of deuterated carbohydrates at the single-cell level. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl α-L-Arabinopyranoside-d3 with high isotopic purity?
- Methodology : Optimize deuteration by using deuterated reagents (e.g., D2O or deuterated methanol) during glycosylation. Monitor isotopic incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, acetylation protocols for similar arabinopyranosides (e.g., 3-O-acetyl derivatives) can be adapted to ensure regioselective deuteration .
- Quality Control : Validate isotopic purity (>98% deuterium) using high-resolution MS and compare -NMR spectra to non-deuterated analogs to confirm suppression of proton signals at deuterated positions .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Assign anomeric proton () and deuterium-induced shifts in -NMR. Compare with literature data for non-deuterated α-L-arabinopyranosides .
- MS : Confirm molecular ion peaks (e.g., [M+Na]) and isotopic distribution patterns using electrospray ionization (ESI)-MS .
- Specific Rotation : Measure (e.g., to in HO) to confirm stereochemical integrity .
Q. What are the recommended protocols for assessing purity in deuterated arabinopyranosides?
- Purity Criteria :
- HPLC : Use a polar column (e.g., HILIC) with refractive index detection; ensure single peak elution (retention time compared to standards) .
- Loss on Drying : ≤0.5% (w/w) to exclude solvent residues .
- Heavy Metals : ICP-MS analysis to confirm ≤20 ppm .
Advanced Research Questions
Q. How does deuteration affect the chemical reactivity of this compound in glycosylation reactions?
- Kinetic Isotope Effects (KIEs) :
- Deuteration at specific positions (e.g., C-2, C-3) may alter reaction rates in glycosidic bond formation. Perform comparative studies with non-deuterated analogs using kinetic assays (e.g., acid-catalyzed hydrolysis) .
- Computational modeling (DFT) can predict KIEs by comparing activation energies for protonated vs. deuterated intermediates .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) in deuterated arabinopyranosides?
- Case Study : If -NMR shows residual proton signals but MS confirms high deuteration:
- Hypothesis : Incomplete deuteration at specific hydroxyl groups.
- Solution : Redesign synthesis using perdeuterated solvents and repeat quenching steps. Validate via 2D-NMR (HSQC) to map residual protons .
Q. How can researchers mitigate deuterium-induced hygroscopicity in this compound during storage?
- Stability Protocols :
- Store under inert gas (argon) in sealed vials with molecular sieves.
- Monitor water content via Karl Fischer titration (target ≤0.1% w/w) .
- Pre-lyophilize samples to remove adsorbed moisture before long-term storage .
Q. What are the challenges in using this compound as an internal standard for quantitative metabolomics?
- Method Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
